molecular formula C7H3Br2ClO2 B14672160 3,5-Dibromo-2-hydroxybenzoyl chloride CAS No. 39075-92-8

3,5-Dibromo-2-hydroxybenzoyl chloride

Cat. No.: B14672160
CAS No.: 39075-92-8
M. Wt: 314.36 g/mol
InChI Key: AFQYKAZIYCTGJR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms, a hydroxyl group, and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-hydroxybenzoyl chloride can be synthesized from 3,5-dibromo-4-hydroxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an acyl chloride group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent in the presence of a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high purity and yield. The choice of chlorinating agent and solvent may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxybenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

3,5-Dibromo-2-hydroxybenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The bromine atoms and hydroxyl group also contribute to its chemical behavior, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.

    3,5-Dibromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an acyl chloride group.

    3,5-Dibromo-4-hydroxybenzyl alcohol: Features a hydroxymethyl group instead of an acyl chloride group.

Uniqueness

3,5-Dibromo-2-hydroxybenzoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. The presence of both bromine atoms and an acyl chloride group allows for selective modifications and the synthesis of diverse derivatives.

Properties

IUPAC Name

3,5-dibromo-2-hydroxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQYKAZIYCTGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504606
Record name 3,5-Dibromo-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39075-92-8
Record name 3,5-Dibromo-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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